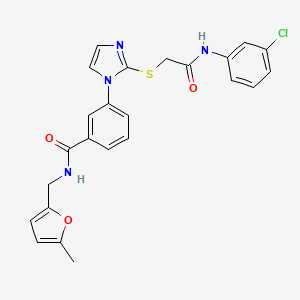

3-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds to the one involves the preparation of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, which could provide insight into the synthesis of 3-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide. The process described in the first paper involves reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides in ethanol to yield a series of thiazolyl benzamides. These compounds are further reacted with n-alkylbromides in the presence of a base to produce alkoxy derivatives. The characterization of these compounds was performed using IR, (1)H-NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as the 5-iminium-sydnone N-oxide derived from benzyl cyanide, has been studied. Theoretical calculations and spectroscopy were used to determine the predominance of the amino tautomer over the N-hydroxide tautomer in these compounds. This information could be relevant when considering the tautomeric forms and molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of thiazolyl benzamides and their subsequent conversion to alkoxy derivatives. The reactivity of the 5-iminium-sydnone N-oxide, a related compound, was explored through its condensation with salicylaldehyde and reaction with methyliodide and NaH to produce new derivatives. These reactions demonstrate the acid/base stability of the oxadiazole core, which could be a consideration for the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds in the first paper were not extensively detailed, but their antifungal activity was screened, suggesting a potential biological application. The stability of the 3-oxo-1,2,3-oxadiazoles, as mentioned in the second paper, indicates that the compound may also exhibit significant stability under acidic and basic conditions. This could be important when considering its storage, handling, and potential use as a pharmaceutical agent .

Scientific Research Applications

Antimicrobial and Antitumor Activity

- Imidazole derivatives, including those substituted with chloroethyl, amino groups, or thioimidazole, have shown potential in antitumor activities. These compounds are of interest for the synthesis of new drugs with varied biological properties (M. Iradyan et al., 2009).

- A study on thiosemicarbazide derivatives as precursors for synthesizing heterocyclic compounds with antimicrobial assessment indicates the potential for creating new antimicrobial agents (W. Elmagd et al., 2017).

Anticancer Evaluation

- Synthesis of novel N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation has been explored, with some compounds showing promising anticancer activity in vitro against human cancer cell lines (S. Tiwari et al., 2017).

Anti-Inflammatory and Analgesic Agents

- Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown significant anti-inflammatory and analgesic potential (A. Abu‐Hashem et al., 2020).

Antiallergy Activity

- N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents, showcasing the potential for developing new therapeutic agents in allergy treatment (K. D. Hargrave et al., 1983).

Synthesis and Characterization for Various Biological Activities

- Several studies focus on the synthesis and characterization of imidazole, benzamide, and related derivatives for exploring their biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties (Sailaja Rani Talupur et al., 2021; Khaled R. A. Abdellatif et al., 2013).

Mechanism of Action

Target of action

Imidazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Benzamide derivatives also have a wide range of biological activities and are used in various therapeutic areas.

Mode of action

The mode of action of imidazole and benzamide derivatives can vary greatly depending on the specific compound and its targets. They can act as inhibitors, agonists, or antagonists of their target proteins .

Biochemical pathways

Imidazole and benzamide derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected would depend on the targets of the specific compound .

Pharmacokinetics

The ADME properties of imidazole and benzamide derivatives can vary greatly depending on the specific compound. Factors such as the compound’s size, polarity, and functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of imidazole and benzamide derivatives can include changes in signal transduction, gene expression, and cellular metabolism, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole and benzamide derivatives .

properties

IUPAC Name |

3-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S/c1-16-8-9-21(32-16)14-27-23(31)17-4-2-7-20(12-17)29-11-10-26-24(29)33-15-22(30)28-19-6-3-5-18(25)13-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFKAQJZQNHWSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)